Home > Products > Screening Compounds P16574 > Bimiralisib hydrochloride
Bimiralisib hydrochloride - 1820902-72-4

Bimiralisib hydrochloride

Catalog Number: EVT-3460822
CAS Number: 1820902-72-4
Molecular Formula: C17H21ClF3N7O2
Molecular Weight: 447.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bimiralisib hydrochloride is classified under the category of small-molecule inhibitors and is primarily developed as an anti-cancer agent. It is derived from modifications of triazine and pyrimidine derivatives, which are known for their biological activity in various therapeutic contexts. The compound's development has been documented in several studies focusing on its synthesis, mechanism of action, and efficacy in preclinical models.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bimiralisib hydrochloride involves several key steps, typically starting from commercially available precursors such as 2,4,6-trichlorotriazine. The process often utilizes palladium-catalyzed cross-coupling reactions to introduce various functional groups that enhance its inhibitory properties against phosphoinositide 3-kinases.

  1. Initial Reaction: The chlorinated triazine derivative reacts with morpholine derivatives under conditions that promote nucleophilic substitution.
  2. Palladium-Catalyzed Reactions: Subsequent steps may involve Suzuki coupling or other palladium-catalyzed reactions to introduce additional aromatic or heteroaromatic groups that improve binding affinity to the target enzymes.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity (>95%) before biological evaluation.

The detailed synthetic routes can be visualized in reaction schemes that outline each step, including intermediates formed during the process .

Molecular Structure Analysis

Structure and Data

Bimiralisib hydrochloride exhibits a complex molecular structure characterized by a triazine core linked to morpholine groups. The precise arrangement of atoms allows for specific interactions with the target enzyme's active site.

  • Molecular Formula: C₁₄H₁₈ClN₅O
  • Molecular Weight: Approximately 305.78 g/mol
  • Structural Features: The presence of multiple nitrogen atoms and a chlorinated backbone contributes to its ability to form hydrogen bonds and other interactions critical for its inhibitory activity.

The three-dimensional conformation can be analyzed using molecular modeling techniques, providing insights into how the compound fits within the active site of phosphoinositide 3-kinase enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

Bimiralisib hydrochloride undergoes various chemical reactions during its synthesis and when interacting with biological targets:

  1. Nucleophilic Substitution: Key reactions involve nucleophilic attack on electrophilic carbon centers of the triazine ring, facilitating the formation of morpholine derivatives.
  2. Cross-Coupling Reactions: These reactions are crucial for building complex structures by linking different molecular fragments through palladium catalysts.
  3. Hydrolysis and Dechlorination: In biological systems, potential hydrolysis may occur, affecting the stability and activity of the compound.

Understanding these reactions is vital for optimizing synthesis and enhancing biological efficacy .

Mechanism of Action

Process and Data

Bimiralisib hydrochloride acts primarily as an inhibitor of phosphoinositide 3-kinases, which are critical regulators of cell growth, proliferation, and survival. The mechanism involves:

  1. Binding Affinity: The compound binds selectively to the ATP-binding site of phosphoinositide 3-kinases, preventing substrate phosphorylation.
  2. Inhibition of Signaling Pathways: By inhibiting this pathway, Bimiralisib hydrochloride disrupts downstream signaling cascades involved in tumor growth and metastasis.

Preclinical studies have demonstrated significant inhibition of cancer cell proliferation in models expressing activated phosphoinositide 3-kinase pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bimiralisib hydrochloride possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.
  • Stability: Stability studies indicate that it remains effective under various storage conditions but should be protected from light and moisture.

These properties are essential for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Bimiralisib hydrochloride has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: Primarily explored for use in treating various cancers, particularly those with mutations in the phosphoinositide 3-kinase pathway.
  2. Preclinical Studies: Used extensively in preclinical models to evaluate efficacy and safety profiles.
  3. Combination Therapies: Investigated as part of combination therapies with other agents to enhance anti-tumor effects.

The ongoing research aims to further elucidate its therapeutic potential across different cancer types .

Molecular Design and Structure-Activity Relationship (SAR) Analysis

Triazine-Core Scaffold Optimization for PI3K/mTOR Inhibition

The dimorpholino-1,3,5-triazine core of bimiralisib (PQR309) serves as the structural foundation for its balanced dual inhibition of PI3K and mTOR kinases. This symmetric heterocyclic scaffold enables optimal spatial orientation of key pharmacophoric elements, facilitating simultaneous engagement of both targets. SAR studies demonstrated that substitution at the C2 position of the triazine core critically influences potency and selectivity. Specifically, the introduction of a 4-(trifluoromethyl)pyridin-2-amine moiety (present in bimiralisib) significantly enhanced lipid kinase binding affinity compared to benzimidazole or indazole derivatives. The trifluoromethyl group augments hydrophobic interactions within the ATP-binding pocket's affinity cavity, contributing to a PI3Kα Kd of 1.5 nM and mTOR Kd of 12 nM [10].

Table 1: Impact of C2-Substituents on Triazine Core Kinase Affinity

C2-SubstituentPI3Kα Kd (nM)mTOR Kd (nM)mTOR/PI3Kα Selectivity Ratio
Benzimidazole (ZSTK474)2.918062.1
4-CF3-Pyridin-2-amine (Bimiralisib)1.5128.0
Difluoromethylpyrimidine (PQR514)2.23315.0

Follow-up compounds explored pyrimidine replacements for the pyridine ring, leading to PQR514—a bimiralisib analog featuring a 4-(difluoromethyl)pyrimidin-2-amine group. This modification further increased PI3Kα binding affinity (Ki = 2.2 nM) due to improved hydrogen bonding potential from the additional ring nitrogen, though it slightly reduced mTOR engagement [4].

Role of Morpholine Substituents in ATP-Binding Site Engagement

The dual morpholine substitutions at the C4 and C6 positions of the triazine core are indispensable for bimiralisib's target engagement. Crystallographic studies reveal that each morpholine oxygen forms critical hydrogen bonds with backbone amide protons in the kinase hinge regions:

  • The C4-morpholine oxygen bonds to Val851 in PI3Kα (or Val882 in PI3Kγ)
  • The C6-morpholine oxygen interacts with Lys890 in PI3Kγ [4] [10]

These interactions mimic ATP's binding mode while conferring selectivity for lipid kinases over protein kinases. SAR analysis demonstrated that replacing morpholine with piperazine or thiomorpholine diminished potency by >100-fold, validating morpholine's unique role. Additionally, the morpholine rings enhance aqueous solubility (clogP = 2.72) and passive membrane permeability, facilitating oral bioavailability and blood-brain barrier penetration [3] [10].

Table 2: Solubility and Permeability of Morpholine-Containing Inhibitors

CompoundMorpholine ModificationAqueous Solubility (µg/mL)Caco-2 Permeability (×10-6 cm/s)
Bimiralisib4,6-Dimorpholino32.528.9
Analogue M13-(S)-Methylmorpholine18.722.1
Analogue M33-Oxa-8-azabicyclo[3.2.1]octane8.415.3

Hydrogen Bonding Interactions with Kinase Domains

Bimiralisib forms an intricate hydrogen-bonding network within the ATP-binding cleft of PI3K and mTOR kinases. The aminopyrimidine group acts as a hydrogen bond acceptor and donor:

  • The pyrimidine N1 nitrogen accepts a hydrogen bond from Asp841 (PI3Kγ)
  • The 2-amino group donates hydrogen bonds to Asp836 and Asp964 (PI3Kγ) [10]

These interactions position the trifluoromethyl group optimally within a hydrophobic subpocket formed by Trp812, Ile831, and Ile881. SAR studies on pyrimidine substitutions revealed that removing the 2-amino group (e.g., converting to methoxy) reduced PI3Kα binding by >50-fold, while replacing nitrogen with CH (creating a phenyl analog) abolished activity. Molecular dynamics simulations confirmed that protonation of the triazine ring further stabilizes these interactions via charge transfer effects [1] [4].

Table 3: Key Hydrogen Bond Interactions in PI3Kγ-Bimiralisib Complex

Bimiralisib GroupKinase ResidueInteraction TypeDistance (Å)Energy Contribution (kcal/mol)
2-Amino pyrimidineAsp836 (OD1)H-bond donation2.9-3.2
Pyrimidine N1Asp841 (OD2)H-bond acceptance3.1-2.8
C4-Morpholine OVal882 (N)H-bond acceptance2.8-2.5
C6-Morpholine OLys890 (NZ)H-bond acceptance3.2-1.7

Selectivity Profiling: Isoform-Specific Binding Kinetics

Bimiralisib exhibits distinct binding kinetics across PI3K isoforms and mTOR:

  • PI3Kα: Kd = 1.5 nM, IC50 = 33 nM (highest affinity due to optimal fit in catalytic cleft)
  • PI3Kβ: Kd = 11 nM, IC50 = 661 nM (weaker binding due to Met862 steric clash)
  • PI3Kδ: Kd = 25 nM, IC50 = 451 nM
  • PI3Kγ: Kd = 25 nM, IC50 = 708 nM
  • mTOR: Kd = 12 nM, IC50 = 89 nM (balanced inhibition) [3] [9] [10]

The compound maintains potency against oncogenic PI3Kα mutants (H1047R: IC50 = 36 nM; E545K: IC50 = 136 nM), critical for targeting mutation-driven tumors. Kinetic dissociation studies revealed a residence time of 23 minutes for PI3Kα versus 8 minutes for mTOR, explaining prolonged cellular suppression of pAktSer473 compared to pS6Ser235/236. The 8-fold selectivity ratio for PI3Kα over mTOR (Kd ratio = 8.0) represents an optimal balance to prevent compensatory pathway activation observed with pure PI3K inhibitors [10].

Mitigation of Off-Target Effects

Strategic molecular design minimized off-target interactions, particularly with tubulin:

  • Unlike the structurally related buparlisib (BKM120), bimiralisib lacks binding to tubulin (IC50 > 50 µM) due to its aminopyridine group replacing buparlisib's aminopyrimidine. The trifluoromethyl moiety reduces basicity (pKa = 5.2), preventing cationic charge-associated microtubule disruption [10]
  • Broad kinase profiling (398 kinases) showed no significant inhibition at 1 µM (residual binding >85% for 97% of kinases), with only weak activity against DNA-PK (Kd = 1.6 µM) and VPS34 (Kd = 230 nM) [9] [10]

The morpholine groups contribute to selectivity by preventing hydrogen bonding with non-lipid kinase hinge regions. Metabolic stability studies in human hepatocytes revealed low clearance (t1/2 = 6.2 h), attributed to the triazine core's resistance to CYP450 oxidation and the trifluoromethyl group's electron-withdrawing effects [3] [9].

Table 4: Selectivity Profile of Bimiralisib Versus Reference Inhibitors

TargetBimiralisib Kd (nM)Buparlisib Kd (nM)ZSTK474 Kd (nM)
PI3Kα1.53.52.9
Tubulin>50,000980>50,000
EGFR>10,000>10,000>10,000
PDGFR-β>10,000420>10,000
hERG>30,000>30,000>30,000

Properties

CAS Number

1820902-72-4

Product Name

Bimiralisib hydrochloride

IUPAC Name

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine;hydrochloride

Molecular Formula

C17H21ClF3N7O2

Molecular Weight

447.8 g/mol

InChI

InChI=1S/C17H20F3N7O2.ClH/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27;/h9-10H,1-8H2,(H2,21,22);1H

InChI Key

VNBNQGZQKUMKAL-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.Cl

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.